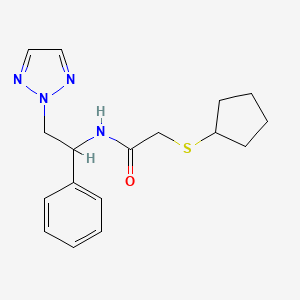
2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide" belongs to a class of chemicals that often exhibit a wide range of biological activities. Compounds with similar structures have been synthesized and evaluated for various applications, including medicinal chemistry.
Synthesis Analysis
Research on similar compounds highlights the use of stepwise synthesis methods involving intermediate compounds. For example, the synthesis of related acetamide derivatives often starts from basic building blocks like amino acids or acetyl chlorides, followed by several reaction steps to introduce specific functional groups (Costello et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. These techniques provide detailed information about the molecular geometry, conformation, and electron distribution (Orek et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of acetamide derivatives can vary significantly depending on the substituents attached to the core structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity, stability, and interaction with biological targets (Gataullin et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug design. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and solubility tests (Lee et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, play a vital role in the pharmacokinetics and pharmacodynamics of these compounds. Studies often explore these aspects through chemical stability tests and reaction kinetics analysis (Shelke et al., 2010).
Applications De Recherche Scientifique
Radiosynthesis and Herbicide Safeners
Compounds similar to the one have been used in the radiosynthesis of herbicides and safeners for herbicides. For example, chloroacetanilide herbicides and dichloroacetamide safeners were radiolabeled for studies on their metabolism and mode of action, which is critical for understanding environmental impact and safety (Latli & Casida, 1995).
Enzyme Inhibition Studies
Derivatives of 1,2,4-triazole, a core component of the compound , have been synthesized and studied for their potential as enzyme inhibitors. N-aryl derivatives of triazole compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases (Riaz et al., 2020).
Antitumor Activity
Compounds containing elements of the structure have been synthesized and evaluated for their antitumor activities. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on different cancer cell lines, highlighting the potential for cancer therapy applications (Albratty et al., 2017).
Synthesis and Biological Activities
Research has also focused on the synthesis of novel triazole compounds containing a thioamide group, which were found to possess antifungal and plant growth regulating activities. This suggests potential applications in agriculture and pharmaceuticals (Li Fa-qian et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using precursors similar to the compound has been explored, with applications in medicinal chemistry and drug design. For example, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole demonstrates the versatility of such compounds in creating bioactive molecules (Panchal & Patel, 2011).
Safety And Hazards
This involves studying the safety measures to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.
Orientations Futures
This involves discussing potential future research directions or applications for the compound based on its properties and effects.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(13-23-15-8-4-5-9-15)20-16(12-21-18-10-11-19-21)14-6-2-1-3-7-14/h1-3,6-7,10-11,15-16H,4-5,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDQTPJZHQMQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

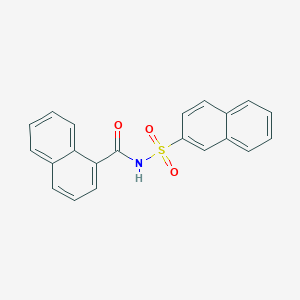

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)
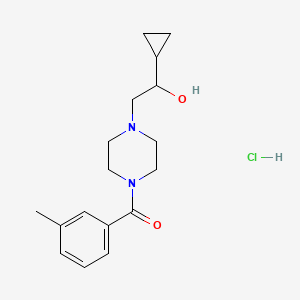
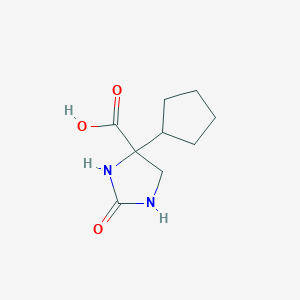
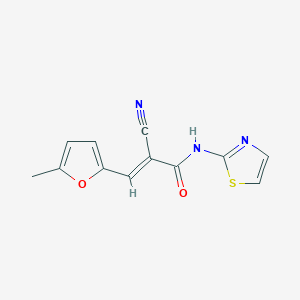

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)